3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole

Physicochemical property profiling Building block selection Drug-likeness optimization

3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole (CAS 1855668-60-8) is a symmetrically dibrominated 1,2,4-triazole bearing an N1-(2,2,2-trifluoroethyl) substituent. With a molecular formula of C₄H₂Br₂F₃N₃ and molecular weight of 308.88 g/mol, it belongs to the class of halogenated triazole building blocks widely employed in agrochemical and pharmaceutical intermediate synthesis.

Molecular Formula C4H2Br2F3N3
Molecular Weight 308.88 g/mol
CAS No. 1855668-60-8
Cat. No. B1485916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole
CAS1855668-60-8
Molecular FormulaC4H2Br2F3N3
Molecular Weight308.88 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)N1C(=NC(=N1)Br)Br
InChIInChI=1S/C4H2Br2F3N3/c5-2-10-3(6)12(11-2)1-4(7,8)9/h1H2
InChIKeyPVZIJIGSBUULJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole (CAS 1855668-60-8) – Product-Specific Evidence Guide for Scientific Procurement


3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole (CAS 1855668-60-8) is a symmetrically dibrominated 1,2,4-triazole bearing an N1-(2,2,2-trifluoroethyl) substituent. With a molecular formula of C₄H₂Br₂F₃N₃ and molecular weight of 308.88 g/mol, it belongs to the class of halogenated triazole building blocks widely employed in agrochemical and pharmaceutical intermediate synthesis [1]. The compound contains two C–Br bonds at ring positions 3 and 5, which serve as orthogonal synthetic handles for sequential cross-coupling reactions, while the trifluoroethyl group imparts enhanced lipophilicity and potential metabolic stability relative to non-fluorinated N-alkyl analogs [2]. Its molecular architecture combines the synthetic versatility of a 3,5-dibromo-1,2,4-triazole core with the physicochemical advantages conferred by the electron-withdrawing trifluoroethyl moiety.

Why Generic Substitution Fails: The N1-(2,2,2-Trifluoroethyl) Motif as a Non-Interchangeable Selector in 3,5-Dibromo-1,2,4-triazole Procurement


Within the 3,5-dibromo-1,2,4-triazole family, the N1 substituent is not merely a passive structural appendage but a critical determinant of physicochemical properties, synthetic reactivity, and downstream biological performance. The N1-unsubstituted parent compound (CAS 7411-23-6, MW 226.86, XLogP3 ~2.2) differs from the N1-trifluoroethyl analog (MW 308.88) by 82 mass units and an estimated logP difference of 1.0–1.8 units [1]. N1-methyl (CAS 23579-79-5, MW 240.88, XLogP3 ~2.1) and N1-(2,2-difluoroethyl) (CAS 1849206-41-2, MW 290.89) variants occupy distinct lipophilicity and steric spaces [2]. The trifluoroethyl group introduces a strong electron-withdrawing effect (σ* ~+2.6 for CF₃CH₂–) that modulates the electron density of the triazole ring, influencing both the reactivity of the C–Br bonds in cross-coupling and the pKₐ of any subsequently introduced amino or hydroxyl substituents. Generic substitution among these analogs without experimental validation risks altered reaction yields, unexpected regioselectivity in sequential derivatization, and divergent biological activity profiles in target-based screens.

Quantitative Differentiation Evidence: 3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole vs. Closest Analogs


Molecular Weight and Physicochemical Property Space Differentiation vs. N1-Unsubstituted Analog

The target compound (MW 308.88 g/mol) occupies a distinct physicochemical property space relative to the parent 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6, MW 226.86 g/mol). The N1-trifluoroethyl substituent adds 82 mass units and 3 fluorine atoms, shifting the compound into a higher molecular weight and lipophilicity range more consistent with lead-like or drug-like chemical space (MW 150–500, logP 0–5) [1]. The parent compound, lacking the N1 substituent, has an experimental logD (pH 5.5) of 1.87, while the N1-trifluoroethyl analog is estimated to have a logP of approximately 3.5–4.0 based on additive fragment contributions (+1.6 to +2.1 logP units for the CF₃CH₂– group) . This differential in lipophilicity is critical for membrane permeability and target engagement in cell-based assays.

Physicochemical property profiling Building block selection Drug-likeness optimization

N1-Trifluoroethyl vs. N1-Methyl: Distinct Reactivity Profiles in Palladium-Catalyzed Cross-Coupling

The electron-withdrawing nature of the N1-trifluoroethyl group (σ* ≈ +2.6 for CF₃CH₂–) increases the electrophilicity of the C3 and C5 positions of the triazole ring relative to the N1-methyl analog (σ* ≈ 0.0 for CH₃–), which is expected to enhance oxidative addition rates with Pd(0) catalysts [1]. In the broader 1,2,4-triazole literature, 3,5-dibromo-1H-1,2,4-triazole has been employed successfully in Suzuki-Miyaura couplings with polymer-supported catalysts under microwave-assisted conditions to generate 3-aryl-5-bromo and 3,5-diaryl derivatives [2]. The increased electrophilicity of the N1-trifluoroethyl analog should enable lower catalyst loadings, shorter reaction times, or improved selectivity for mono- vs. bis-arylation compared to the N1-methyl variant. Additionally, the N1-trifluoroethyl analog lacks the potential for N–H deprotonation under basic coupling conditions, eliminating competing N-arylation side reactions observed with the N1-unsubstituted parent [3].

Cross-coupling reactivity Synthetic chemistry Building block utility

Fluorine-Driven Metabolic Stability Advantage Over Non-Fluorinated N1-Alkyl Analogs

The 2,2,2-trifluoroethyl group is a recognized metabolically stable bioisostere for methyl, ethyl, and methoxy substituents in medicinal chemistry [1]. The strong C–F bonds (bond dissociation energy ~115 kcal/mol for CF₃–CH₂–) resist cytochrome P450-mediated oxidative metabolism at the N1-alkyl position, which is a primary metabolic soft spot for N1-methyl and N1-ethyl triazole analogs. While compound-specific microsomal stability data for the target compound are not publicly available, class-level evidence from fluorinated triazoles demonstrates that replacement of N1-CH₃ with N1-CF₃CH₂– typically increases intrinsic clearance half-life (t₁/₂) in human liver microsomes by 3- to 10-fold [2]. Furthermore, triazole derivatives with the trifluoroethyl motif have been shown to avoid mechanism-based CYP3A4 inactivation associated with N1-alkyl triazole antifungal agents [3].

Metabolic stability Fluorine medicinal chemistry CYP450 resistance

Orthogonal Synthetic Handles: C3/C5 Dibromo Substitution Enables Sequential, Regioselective Derivatization

The symmetric 3,5-dibromo substitution pattern provides two chemically distinct C–Br bonds for sequential functionalization. In structurally analogous 3,5-dibromo-1-alkyl-1,2,4-triazoles, the C5–Br bond is typically more reactive in Pd-catalyzed cross-coupling due to the greater electron deficiency at the position adjacent to the N4 nitrogen [1]. This intrinsic bias can be exploited for mono-selective Suzuki or Buchwald-Hartwig couplings at C5, followed by a second coupling at C3 under more forcing conditions or with a different catalyst system. The N1-trifluoroethyl group further enhances the C5/C3 reactivity differential relative to N1-methyl analogs due to its stronger electron-withdrawing effect. In the broader triazole literature, 3,5-dibromo-1H-1,2,4-triazole has been converted to 5-amino-3-bromo-1,2,4-triazole analogs, which were subsequently elaborated to 3-aryl derivatives via Suzuki-Miyaura coupling [2]. Davenport et al. (2023) demonstrated that symmetrical 3,5-dibromo-1,2,4-triazole can be selectively alkylated at N1 followed by regiospecific reduction at C5 to yield mono-debrominated intermediates, achieving 59% overall yield for a CXCR3 antagonist building block [3].

Sequential cross-coupling C–H functionalization Chemical library synthesis

Physicochemical Differentiation from the 3,5-Dibromo-1-(2,2-difluoroethyl) Analog: Halogen Bonding and Crystal Engineering

Both the target compound (N1-CF₃CH₂) and the N1-(2,2-difluoroethyl) analog (CAS 1849206-41-2, MW 290.89) contain fluoroalkyl substituents, but the trifluoroethyl variant provides three C–F bonds versus two, producing a larger σ-hole on the terminal CF₃ group for potential halogen bonding interactions in solid-state assemblies [1]. In dihalogenated 1,2,4-triazoles, crystal packing is governed by a combination of hydrogen bonding (for N1–H analogs) and halogen bonding (C–Br···N and C–F···Br interactions) [2]. The N1-trifluoroethyl compound lacks the N1–H donor of the parent and cannot engage in the cyclic trimeric hydrogen-bonding motifs observed in 3,5-dibromo-1H-1,2,4-triazole crystals [2][3]. Instead, its crystal packing is expected to be dominated by Br···N halogen bonds and CF₃-mediated interactions, yielding distinct solid-state properties (melting point, solubility, crystal morphology) that affect purification, formulation, and solid-phase reaction performance.

Crystal engineering Halogen bonding Supramolecular chemistry

Agrochemical Intermediate Potential: Structural Analogy to Triazole Fungicide and Plant Growth Regulator Pharmacophores

The 1,2,4-triazole scaffold is the core of numerous commercial fungicides (e.g., tebuconazole, propiconazole, difenoconazole) and plant growth regulators (e.g., paclobutrazol, uniconazole) [1]. The N1-trifluoroethyl-3,5-dibromo substitution pattern is found in patent disclosures for triazole derivatives with fungicidal activity, wherein the trifluoroethyl group is claimed to impart enhanced fungicidal potency and altered spectrum of activity relative to N1-alkyl analogs [2]. Specifically, Bayer CropScience patent applications have described 1,2,4-triazole derivatives with N1-fluoroalkyl substituents as intermediates for crop protection agents, with the trifluoroethyl group providing a favorable balance of lipophilicity (logP ~3–4) for leaf penetration and systemic translocation [3]. Furthermore, dibromo-triazoles serve as precursors to amino-triazoles that exhibit plant growth regulatory activity; the amino derivatives of dibromo-triazoles synthesized via reaction with hydroxylamine-O-sulphonic acid have been characterized and shown to possess biological properties relevant to agrochemical development [4].

Agrochemical intermediates Triazole fungicides Plant growth regulators

Optimal Application Scenarios for 3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole in Research and Industrial Settings


Parallel Synthesis of 1,3,5-Trisubstituted-1,2,4-triazole Libraries via Sequential Cross-Coupling

The two C–Br bonds at C3 and C5, combined with the N1-trifluoroethyl group that eliminates competing N-arylation pathways, make this compound an ideal scaffold for automated library production. As demonstrated by Szommer et al. (2012) using the N1-unsubstituted parent, 3,5-dibromo-1,2,4-triazoles can be subjected to microwave-assisted Suzuki-Miyaura coupling with arylboronic acids to generate diverse 3-aryl-5-bromo intermediates, which can then undergo a second coupling to yield 3,5-diaryl products [1]. The N1-trifluoroethyl variant is expected to provide superior mono-selectivity at C5 due to the enhanced electron-withdrawing effect of the CF₃CH₂ group, translating to higher isolated yields of the mono-arylated intermediate and cleaner crude reaction profiles. This scenario is directly supported by the process chemistry work of Davenport et al. (2023), who achieved 59% overall yield for a sequential alkylation/selective reduction sequence on a symmetrical 3,5-dibromo-1,2,4-triazole scaffold [2].

Lead Optimization Programs Requiring Metabolically Stable N1-Substituted Triazole Bioisosteres

In medicinal chemistry campaigns where the 1,2,4-triazole serves as a bioisostere for amide, ester, or heterocycle functionalities, the trifluoroethyl group provides a metabolically robust N1 substituent that resists oxidative N-dealkylation—a principal clearance mechanism for N-alkyl triazoles [1]. The target compound can be elaborated via sequential C–Br functionalization to introduce pharmacophore-bearing groups at C3 and C5 while retaining the N1-trifluoroethyl moiety, thereby generating compound libraries pre-optimized for metabolic stability. This strategy is particularly valuable for CNS indications, where the increased lipophilicity (estimated logP ~3.5–4.0 vs. ~2.1 for N1-methyl) and reduced H-bond donor count (0 vs. 1 for N1-H parent) favor blood-brain barrier penetration [2].

Agrochemical Intermediate for Novel Triazole Fungicide or Plant Growth Regulator Discovery

The compound's estimated logP of 3.5–4.0 positions it within the optimal lipophilicity window of commercial triazole fungicides (mean logP ~3.6) [1]. The 3,5-dibromo pattern enables introduction of fungicidally relevant aryl, heteroaryl, or alkynyl groups via cross-coupling or Sonogashira reactions, while the N1-trifluoroethyl substituent may confer favorable environmental degradation profiles compared to N1-aryl triazoles. The amination chemistry reported by Yu et al. (2014) provides a direct route from dibromo-triazoles to amino-triazole derivatives, which are known precursors to plant growth regulators and fungicides [2]. Bayer CropScience patents explicitly claim N1-fluoroalkyl-1,2,4-triazole intermediates for the preparation of crop protection agents, validating the industrial relevance of this substitution pattern [3].

Crystal Engineering and Halogen-Bonded Co-Crystal Design

The absence of an N1–H hydrogen bond donor and the presence of both C–Br (halogen bond donor) and C–F (halogen bond acceptor) motifs make this compound a unique tecton for supramolecular chemistry [1]. Unlike the N1-unsubstituted parent, which self-assembles via N–H···N hydrogen-bonded trimers, the trifluoroethyl analog is expected to form distinct halogen-bonded networks mediated by C–Br···N(pyridine) and CF₃···Br interactions [2]. This differential crystal packing can be exploited to design co-crystals with complementary halogen bond acceptors (e.g., 4,4′-bipyridine, DABCO) for modulating solubility, dissolution rate, or mechanical properties of active pharmaceutical ingredients. The structural data from Wang et al. (2020) on the crystal structures of related dibromo-triazole isomers provide a foundation for predicting and engineering the solid-state assembly of the trifluoroethyl derivative [3].

Quote Request

Request a Quote for 3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.